molecular formula C8H11BrN2O2 B507999 ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 5775-90-6

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B507999
CAS No.: 5775-90-6
M. Wt: 247.09g/mol
InChI Key: ISCGRIWEGHGXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 1,5-dimethylpyrazole-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, including potential drugs for various diseases.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGRIWEGHGXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.